molecular formula C8H5BrFNO B12872857 2-(Bromomethyl)-6-fluorobenzo[d]oxazole

2-(Bromomethyl)-6-fluorobenzo[d]oxazole

Katalognummer: B12872857
Molekulargewicht: 230.03 g/mol
InChI-Schlüssel: KEVOUNJCESVECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-6-fluorobenzo[d]oxazole is a heterocyclic compound that contains both bromine and fluorine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(hydroxymethyl)-6-fluorobenzo[d]oxazole with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced reactors ensures consistent quality and reduces the risk of contamination .

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways . The compound’s ability to undergo nucleophilic substitution reactions also allows it to be modified into derivatives with enhanced biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-6-fluorobenzo[d]oxazole: Similar in structure but contains a chlorine atom instead of bromine.

    2-(Bromomethyl)-6-chlorobenzo[d]oxazole: Contains both bromine and chlorine atoms, leading to unique chemical properties.

    2-(Bromomethyl)-5-fluorobenzo[d]oxazole: The fluorine atom is positioned differently, affecting the compound’s reactivity and applications.

Uniqueness

2-(Bromomethyl)-6-fluorobenzo[d]oxazole is unique due to the specific positioning of the bromine and fluorine atoms, which enhances its reactivity and potential for diverse chemical transformations

Eigenschaften

Molekularformel

C8H5BrFNO

Molekulargewicht

230.03 g/mol

IUPAC-Name

2-(bromomethyl)-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI-Schlüssel

KEVOUNJCESVECX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)OC(=N2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.